8-bromo-cGMP

Übersicht

Beschreibung

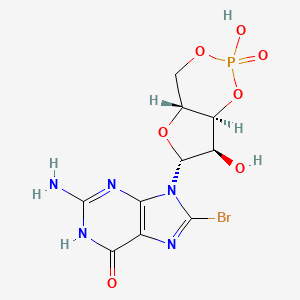

8-bromo-3',5'-cyclic GMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic GMP bearing an additional bromo substituent at position 8 on the guanine ring. A membrane permeable cGMP analogue that activates protein kinase G (PKG). It is 4.3-fold more potent than cGMP in activating PKG1alpha and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro. It has a role as a muscle relaxant and a protein kinase G agonist. It is a 3',5'-cyclic purine nucleotide and an organobromine compound. It derives from a 3',5'-cyclic GMP.

Biologische Aktivität

8-Bromo-cGMP (8-Br-cGMP) is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that has garnered significant attention in pharmacological and biomedical research due to its diverse biological activities. This article explores the compound's mechanisms of action, physiological effects, and potential therapeutic applications, supported by relevant case studies and data tables.

8-Br-cGMP primarily acts by activating protein kinase G (PKG), leading to various downstream effects in different cell types. It is known to enhance the phosphorylation of target proteins involved in apoptosis, muscle contraction, and vascular relaxation.

- Activation of HSPB6 : Recent studies indicate that 8-Br-cGMP can phosphorylate and activate heat shock protein B6 (HSPB6), promoting apoptosis in prostate cancer cells. This effect is mediated through the activation of Cofilin, which plays a critical role in actin dynamics and apoptosis induction .

- Calcium Modulation : In vascular smooth muscle cells, 8-Br-cGMP inhibits calcium accumulation induced by angiotensin II and K+ stimulation. This suggests a role for 8-Br-cGMP in regulating intracellular calcium levels through the activation of Ca2+-ATPase, contributing to muscle relaxation .

Physiological Effects

The biological activity of 8-Br-cGMP extends across various physiological systems:

- Cardiovascular System : In isolated cardiac muscle preparations, 8-Br-cGMP has been shown to reduce isometric twitch tension and isotonic shortening, indicating its role as a modulator of cardiac contractility .

- Vascular Resistance : Intravenous administration of 8-Br-cGMP has been reported to reduce lung vascular resistance without significantly affecting systemic vascular resistance, highlighting its selective action on pulmonary vasculature .

- Smooth Muscle Relaxation : 8-Br-cGMP promotes relaxation in tracheal and vascular smooth muscle tissues, demonstrating its potential therapeutic implications for conditions characterized by smooth muscle contraction .

Table 1: Summary of Key Studies on this compound

Research Insights

- Prostate Cancer Treatment : The combination of quinidine and 8-Br-cGMP has shown enhanced efficacy in inhibiting prostate cancer cell growth compared to either treatment alone. This suggests a promising avenue for developing novel cancer therapies that exploit the apoptotic pathways activated by cGMP analogs .

- Cardiac Function Modulation : The modulation of cardiac contractility by 8-Br-cGMP indicates its potential application in treating heart failure or other cardiac dysfunctions where reduced contractility is desired .

- Vascular Therapeutics : Given its ability to reduce vascular resistance selectively, 8-Br-cGMP may be beneficial in managing pulmonary hypertension or other vascular diseases characterized by excessive vasoconstriction .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action

8-Br-cGMP has been shown to induce apoptosis in cancer cells through several mechanisms. Notably, it activates the heat shock protein HSPB6, which plays a critical role in cellular stress responses and apoptosis. In prostate cancer cell lines, treatment with 1 mM 8-Br-cGMP significantly increased apoptosis rates by phosphorylating HSPB6 and activating Cofilin, a protein involved in actin dynamics .

Case Study: Prostate Cancer

A study investigated the effects of 8-Br-cGMP on prostate cancer cells in vitro and in vivo. The combination of 8-Br-cGMP with quinidine enhanced the transcriptional levels of HSPB6 and resulted in a more pronounced inhibition of tumor growth compared to either treatment alone. This suggests that 8-Br-cGMP could be a valuable component in therapeutic strategies against prostate cancer .

| Parameter | Control | 1 mM 8-Br-cGMP | Combination Treatment |

|---|---|---|---|

| Apoptosis Rate (%) | 10 | 30 | 60 |

| HSPB6 Expression Level | Baseline | Increased | Further Increased |

Cardiovascular Applications

Protective Effects Against Reperfusion Injury

Research indicates that 8-Br-cGMP can protect cardiomyocytes from reperfusion injury, a condition that occurs when blood supply returns to the heart after a period of ischemia. In experiments where cardiomyocytes were subjected to sodium-free conditions followed by re-incubation with sodium, pre-treatment with 8-Br-cGMP did not significantly alter calcium overload recovery but maintained cellular integrity during stress conditions .

Case Study: Na+/Ca2+ Exchanger Activity

In a controlled study, cardiomyocytes treated with 8-Br-cGMP showed a maintained fura-2 ratio under sodium-free conditions, suggesting its role in stabilizing calcium homeostasis during ischemic events .

Neurobiology

Role in Neuronal Signaling

8-Br-cGMP has been implicated in modulating neuronal signaling pathways. Studies have shown that it mimics the effects of nitric oxide (NO) donors, which are known to influence neuronal survival and plasticity. This action is particularly relevant in the context of neurodegenerative diseases where cGMP signaling is often disrupted .

Gene Therapy Applications

Targeting Inflammation

In gene therapy studies focusing on atherosclerosis, 8-Br-cGMP demonstrated an antimitogenic effect similar to that of nitric oxide-generating drugs. This effect is crucial for developing therapies aimed at reducing inflammation and promoting vascular health .

Analyse Chemischer Reaktionen

Activation of Protein Kinase G (PKG)

8-Bromo-cGMP directly binds to and activates PKG isoforms (Iα, Iβ, II) with 4.3-fold greater potency than cGMP . This interaction triggers conformational changes in PKG, enabling phosphorylation of downstream targets:

Modulation of Ion Channels and Transporters

This compound regulates ion flux through cGMP-gated channels and secondary messengers:

Calcium Homeostasis

-

Inhibits angiotensin II- and K⁺-induced Ca²⁺ influx in vascular smooth muscle cells .

-

Activates Ca²⁺-ATPase, reducing cytosolic Ca²⁺ by 70% (IC₅₀ = 100 µM) .

Sodium-Calcium Exchanger (NCX)

Enzymatic Interactions in Smooth Muscle Relaxation

This compound induces relaxation via PKG-mediated pathways:

Mechanism involves:

Pro-Apoptotic Signaling in Cancer Cells

This compound (1 mM) phosphorylates HSPB6, activating cofilin-mediated apoptosis in prostate cancer:

Cross-Talk with cAMP Pathways

This compound exhibits partial overlap with cAMP-dependent protein kinase (PKA) effects:

| Parameter | 8-Br-cGMP (100 µM) | 8-Br-cAMP (100 µM) | Citation |

|---|---|---|---|

| VASP phosphorylation | ↑95% (Ser-239) | ↑30% (Ser-157) | |

| Bladder contraction inhibition | ↓55.2% | ↓18.4% |

Stability and Reactivity

This compound’s bromine substitution enhances resistance to phosphodiesterases:

| Property | Value | Method | Citation |

|---|---|---|---|

| Plasma half-life | >6 hr (vs. 2 hr for cGMP) | In vitro assay | |

| Lipophilicity (logP) | 1.17 | Computational modeling | |

| Absorption λₘₐₓ | 260 nm | UV-Vis spectroscopy |

Eigenschaften

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFCOOWNNHGGOD-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51116-01-9 (hydrochloride salt) | |

| Record name | 8-Bromocyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50953395 | |

| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31356-94-2, 51116-01-9 | |

| Record name | 8-Bromo-cGMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromocyclic GMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoguanosine 3',5'-cyclic monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.